molecular formula C15H21NO5 B13089813 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid

Cat. No.: B13089813
M. Wt: 295.33 g/mol
InChI Key: GZRQKBZDUJRJPH-LBPRGKRZSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways. The methoxyphenyl group may also interact with specific receptors or enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid imparts unique chemical properties, such as increased electron density and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)12(13(17)18)10-6-8-11(20-5)9-7-10/h6-9,12H,1-5H3,(H,17,18)/t12-/m0/s1

InChI Key

GZRQKBZDUJRJPH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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